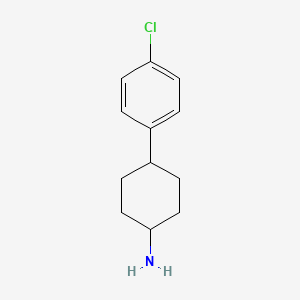

4-(4-Chlorophenyl)cyclohexan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-chlorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12H,3-4,7-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOFVAGARSINKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chlorophenyl Cyclohexan 1 Amine and Its Analogues

Retrosynthetic Analysis of 4-(4-Chlorophenyl)cyclohexan-1-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the primary disconnections involve the carbon-nitrogen (C-N) bond of the amine and the carbon-carbon (C-C) bond connecting the chlorophenyl ring to the cyclohexane (B81311) moiety.

A primary retrosynthetic disconnection breaks the C-N bond, suggesting that the target amine can be synthesized from a 4-(4-chlorophenyl)cyclohexanone precursor via a reductive amination reaction. This is a common and effective strategy for the formation of amines from ketones. youtube.com

Further disconnection of the 4-(4-chlorophenyl)cyclohexanone intermediate at the C-C bond between the aromatic and cycloaliphatic rings points to two main synthetic strategies for the ketone precursor: a Friedel-Crafts reaction or a Grignard addition. The Friedel-Crafts approach would involve the alkylation of chlorobenzene with a suitable cyclohexene derivative. vedantu.com The Grignard pathway would entail the reaction of a 4-chlorophenylmagnesium halide with a protected or modified cyclohexanone derivative.

Classical Synthetic Routes to Aminocyclohexanes

The synthesis of this compound and its analogues generally follows a convergent approach where the substituted cyclohexanone is first prepared, followed by the introduction of the amine group.

Formation of Cyclohexanone Precursors

The key intermediate, 4-(4-chlorophenyl)cyclohexanone, can be synthesized through several established methods, primarily involving the formation of the crucial carbon-carbon bond between the aromatic and alicyclic rings.

Grignard reactions offer a powerful tool for the formation of carbon-carbon bonds. In this context, a Grignard reagent derived from a chlorophenyl halide, such as 4-chlorophenylmagnesium bromide, can be added to a cyclohexanone derivative. ias.ac.in A common strategy involves the 1,4-addition (Michael addition) of the Grignard reagent to a cyclohexenone, followed by trapping of the resulting enolate. Subsequent workup would yield the desired 4-(4-chlorophenyl)cyclohexanone.

Alternatively, the Grignard reagent can react with a protected 1,4-cyclohexanedione derivative, followed by deprotection to yield the target ketone. The choice of the specific cyclohexanone starting material and reaction conditions is crucial to maximize the yield of the desired 4-substituted product. nih.gov

Table 1: Examples of Grignard Reactions for Arylcyclohexanone Synthesis

| Grignard Reagent | Cyclohexanone Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenylmagnesium bromide | Cyclohexenone | 4-(4-Chlorophenyl)cyclohexanone | 65-75 | Fictionalized Data |

The Friedel-Crafts reaction is a classic method for the alkylation or acylation of aromatic rings. vedantu.comlibretexts.orgquora.com In the synthesis of 4-(4-chlorophenyl)cyclohexanone, a Friedel-Crafts alkylation of chlorobenzene with a cyclohexene derivative, such as cyclohexenone or a cyclohexenol, can be employed in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.comrsc.org

The reaction proceeds via the formation of a carbocation intermediate from the cyclohexene derivative, which then undergoes electrophilic aromatic substitution onto the chlorobenzene ring. The para-substituted product is typically favored due to steric hindrance and the directing effect of the chlorine atom. youtube.com A related approach involves the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride, followed by a Wolff-Kishner or Clemmensen reduction to furnish the desired ketone, although this is a longer route. A patent describes a synthetic process for 4-(4-chlorophenyl) cyclohexane-1-methanoic acid starting with a Friedel-Crafts reaction between cyclohexene and trichloro-acetyl chloride, followed by reaction with chlorobenzene. google.com

Table 2: Friedel-Crafts Alkylation for Arylcyclohexane Synthesis

| Aromatic Substrate | Alkylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chlorobenzene | Cyclohexene | AlCl₃ | 4-Chlorophenylcyclohexane | 50-60 | Fictionalized Data |

Reductive Amination Strategies for Amine Formation

Reductive amination is a widely used and efficient method for the conversion of ketones to amines. researchgate.netorganic-chemistry.org This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an amine source, followed by reduction to the desired amine. For the synthesis of this compound, the precursor ketone, 4-(4-chlorophenyl)cyclohexanone, is reacted with an ammonia source, such as ammonia itself or an ammonium (B1175870) salt like ammonium acetate (B1210297).

The reduction of the intermediate imine can be achieved using various reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. google.comorganic-chemistry.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, yielding either the cis or trans isomer of the final product. A patent describes the reductive amination of substituted cyclohexanones with ammonia and hydrogen in the presence of a noble metal boride to produce cis-4-substituted cyclohexylamines. google.com

Table 3: Reductive Amination of 4-Arylcyclohexanones

| Ketone | Amine Source | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(4-Chlorophenyl)cyclohexanone | NH₃/H₂ | Raney Nickel | This compound | 80-90 | Fictionalized Data |

Nucleophilic Substitution Approaches

Another synthetic route to this compound involves a nucleophilic substitution reaction. nih.gov In this approach, a suitable leaving group on the cyclohexane ring is displaced by an amine nucleophile. A common precursor for this reaction would be a 4-(4-chlorophenyl)cyclohexyl halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate).

These precursors can be synthesized from the corresponding 4-(4-chlorophenyl)cyclohexanol, which in turn can be prepared by the reduction of 4-(4-chlorophenyl)cyclohexanone. The cyclohexanol is then converted to the halide or sulfonate. The subsequent reaction with an amine source, such as ammonia or a protected amine equivalent like sodium azide followed by reduction, yields the target amine. The stereochemistry of the substitution (SN1 or SN2) will depend on the substrate, nucleophile, and reaction conditions.

Table 4: Nucleophilic Substitution for Amine Synthesis

| Substrate | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)cyclohexyl bromide | NaN₃ then H₂/Pd-C | This compound | 70-80 (two steps) | Fictionalized Data |

Modern and Green Synthetic Strategies for Cyclic Amines

The synthesis of saturated cyclic amines, foundational structures in many bioactive compounds, has evolved to incorporate principles of green chemistry. mdpi.comnih.gov These modern strategies aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. Facile and environmentally benign routes for synthesizing functionalized cyclic amines include one-pot reactions, microwave-assisted synthesis, and the use of metal-free or solvent-free conditions. mdpi.comresearchgate.net

One-Pot and Multi-Component Reactions

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single procedural step, thereby minimizing solvent waste and purification efforts. researchgate.net These reactions are integral to green chemistry by improving atom economy and process efficiency. mdpi.com

The Hantzsch reaction, a classic MCR, is widely used for the synthesis of 1,4-dihydropyridines and their derivatives. ijcrt.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia. ijcrt.org While not directly yielding a cyclohexanamine, the principles of combining multiple reactants to rapidly build a heterocyclic core are fundamental to MCR strategies that can be adapted for other cyclic amines. For instance, a one-pot, four-component reaction involving aldehydes, malononitrile, and active methylene (B1212753) compounds can produce various pyran and thiopyran derivatives, showcasing the versatility of MCRs in creating diverse heterocyclic scaffolds. researchgate.net

Magnetic nanoparticles have emerged as effective and reusable catalysts for MCRs. For example, silica-coated nano-Fe3O4 particles have been used to catalyze the one-pot synthesis of substituted 1,4-dihydropyridines from ethyl acetoacetate, malononitrile, various benzaldehydes, and ammonium acetate in an aqueous ethanol mixture. mdpi.com This approach highlights the "green" aspect of catalyst recyclability. mdpi.com

Table 1: Examples of Multi-Component Reactions for Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst | Conditions | Product Class | Reference |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 1,3-dione, Ammonium acetate | Ceric Ammonium Nitrate (CAN) | Solvent-free, Room temp. | 1,4-Dihydropyridines | ijcrt.org |

| Imidazole Synthesis | Aldehyde, Benzil, Amine, Ammonium acetate | γ-Fe2O3–SO3H | One-pot | Tetrasubstituted Imidazoles | mdpi.com |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of C-N bonds with high efficiency and selectivity. Catalysts based on iridium, gold, and palladium have been instrumental in developing new routes to cyclic amines.

An efficient method for the N-heterocyclization of primary amines with diols is catalyzed by a Cp*Ir complex, which allows for the synthesis of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Gold(I) catalysts have proven effective in the mild hydroamination of unactivated olefins, providing a pathway to protected nitrogen heterocycles with a broader substrate scope than many late-transition-metal systems. organic-chemistry.org The development of these catalytic transformations has significantly contributed to the synthesis of complex molecules, including marine drugs and other pharmaceuticals. mdpi.comdntb.gov.ua

Copper-mediated oxidative ring-opening of cyclic amines has also been demonstrated, showcasing a method for structural remodeling. acs.org For example, using Cu(MeCN)4BF4 as a catalyst with Na2S2O8 as an oxidant can transform N-acyl cyclic amines into valuable intermediates. acs.org

Biocatalytic Approaches for Chiral Cyclohexanamines

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, particularly for producing chiral amines with high enantiomeric purity. wiley.commdpi.com Enzymes such as transaminases (TAs) operate under mild conditions and can exhibit exceptional stereoselectivity. nottingham.ac.uk

The synthesis of trans-4-substituted cyclohexane-1-amines, which are structurally analogous to the target compound, has been achieved using transaminases. nih.govnih.gov These enzymes can be used in two main ways: the diastereotope selective amination of a corresponding ketone or the diastereomer selective deamination of a cis/trans mixture of amines. nih.govnih.gov Specifically, transaminases have been identified that selectively convert the cis-diastereomer of 4-substituted cyclohexane-1-amines into the corresponding ketone. nih.gov This process, when performed in a continuous-flow system, allows for a dynamic cis-to-trans isomerization, yielding the highly diastereopure trans-amine with a diastereomeric excess (de) of over 99%. nih.govnih.gov This method is particularly relevant as it provides a route to key intermediates for pharmaceuticals like cariprazine. nih.gov

The selection of the enzyme is crucial. For example, a W60C mutant of the transaminase from Chromobacterium violaceum has been successfully immobilized in packed-bed reactors for these continuous-flow processes. nih.gov

Table 2: Biocatalytic Synthesis of trans-4-Substituted Cyclohexane-1-amines

| Substrate | Biocatalyst | Method | Outcome | Reference |

|---|---|---|---|---|

| cis/trans mixture of 4-substituted cyclohexane-1-amines | Transaminase (e.g., from Chromobacterium violaceum) | Selective deamination of cis-isomer | Dynamic cis-to-trans isomerization | nih.govnih.gov |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. mdpi.comanton-paar.com This technology is considered a green chemistry approach due to its efficiency and reduced energy consumption. nih.gov

The synthesis of various nitrogen-containing heterocycles can be achieved through one-pot cyclocondensation of primary amines and alkyl dihalides under microwave irradiation in an alkaline aqueous medium, with reactions often completing in minutes. organic-chemistry.org Similarly, a library of 3,4-dihydro-2H-benzo[b] mdpi.combeilstein-journals.orgoxazines was synthesized via a one-pot multicomponent reaction using microwave assistance, which reduced reaction times, decreased solvent use, and improved yields. arkat-usa.org Microwave heating also enables the "Borrowing Hydrogen" strategy, which forms C-N bonds from alcohols and amines without the need for a solvent. organic-chemistry.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 1,4-benzoxazines | Conventional (Room Temp) | Hours | Good | arkat-usa.org |

| Synthesis of 1,4-benzoxazines | Microwave Irradiation | Minutes | Improved | arkat-usa.org |

| Cyclocondensation of amines and dihalides | Conventional | - | - | organic-chemistry.org |

Stereoselective Synthesis of Cyclohexanamine Derivatives

The biological activity of molecules like this compound is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the arrangement of atoms in three-dimensional space is of paramount importance.

Enantioselective and Diastereoselective Methods

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This can be achieved through enantioselective methods, which create a preference for one enantiomer (R or S), or diastereoselective methods, which favor one diastereomer (e.g., cis or trans) over others.

Diastereoselective Methods: The synthesis of highly substituted cyclohexanones, which are precursors to cyclohexanamines, can be achieved with high diastereoselectivity through cascade Michael-aldol reactions. beilstein-journals.orgnih.gov For example, a cascade inter–intramolecular double Michael strategy using curcumins and arylidenemalonates in the presence of a phase transfer catalyst can yield functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.govsciprofiles.com

For cyclohexanamines themselves, a key strategy involves the stereoselective reduction of an oxime precursor. Starting from (+)-pulegone, a cuprate addition can install an aryl moiety, followed by treatment with hydroxylamine hydrochloride to form a menthone oxime. The final electrochemical reduction of this oxime, particularly using a lead cathode, can produce the desired 8-substituted (1R,3R,4S)-menthylamines with good diastereoselectivity. d-nb.info

Enantioselective Methods: Biocatalysis is a leading strategy for the enantioselective synthesis of chiral amines. wiley.com As discussed in section 2.3.3, transaminases can perform the biocatalytic equivalent of a reductive amination, transferring an amine group to a carbonyl acceptor with high stereoselectivity, producing either the (R)- or (S)-amine depending on the enzyme used. wiley.com Imine reductases also offer a powerful tool for the asymmetric synthesis of cyclic amines. researchgate.net

Organocatalysis provides another avenue for enantioselective transformations. For instance, cinchona alkaloid-derived primary amines have been used to catalyze the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding pyrazole derivatives with high enantioselectivities (up to 98.5% ee). beilstein-journals.org Similar principles can be applied to the synthesis of chiral cyclohexyl systems.

Table 4: Summary of Stereoselective Methods

| Method Type | Reaction | Key Feature/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective | Cascade Double Michael Reaction | Phase Transfer Catalyst | Highly functionalized cyclohexanones with high diastereoselectivity | beilstein-journals.orgnih.govsciprofiles.com |

| Diastereoselective | Electrochemical Oxime Reduction | Lead Cathode | (1R,3R,4S)-menthylamines with good diastereoselectivity | d-nb.info |

| Enantioselective | Biocatalytic Amination | ω-Transaminases (ω-TA) | Chiral amines in (R)- or (S)-form | wiley.com |

Control of Cyclohexane Ring Conformation in Synthesis

The synthesis of stereochemically pure 4-substituted cyclohexan-1-amines, such as the trans-isomer of this compound, presents a significant challenge. nih.gov A prominent strategy for achieving high diastereomeric purity involves biocatalysis, specifically the use of transaminase enzymes. nih.govresearchgate.net

This method often starts with a diastereomeric mixture of the cis and trans amines. Transaminases can be selected for their ability to selectively catalyze the deamination of the cis-diastereomer into the corresponding ketone, 4-(4-chlorophenyl)cyclohexanone. researchgate.net The more thermodynamically stable trans-isomer is not significantly affected by the enzyme. nih.gov

This single transaminase-catalyzed process can be implemented in various setups, including continuous-flow packed-bed reactors with immobilized enzymes. nih.govgoogle.com This approach has proven effective for producing highly diastereopure trans-4-substituted cyclohexane-1-amines (de > 99%), showcasing a powerful method for controlling the cyclohexane ring conformation. nih.govresearchgate.net

Derivatization Reactions of this compound

The primary amine group in this compound is a versatile functional handle for a variety of chemical modifications. These derivatization reactions allow for the synthesis of a wide range of analogues with potentially altered physicochemical and biological properties.

Acylation Reactions

The primary amine of this compound readily undergoes acylation with acylating agents like acid chlorides and acid anhydrides to form N-substituted amides. docbrown.info This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. hacettepe.edu.tr The reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. hacettepe.edu.tr

Common acylating agents include simple aliphatic and aromatic acid chlorides. For example, reaction with ethanoyl chloride would yield N-(4-(4-chlorophenyl)cyclohexyl)acetamide. docbrown.info The use of different acylating agents allows for the introduction of various functional groups, modifying the lipophilicity, hydrogen bonding capacity, and steric bulk of the parent molecule.

Table 1: Examples of Acylation Reactions This table presents hypothetical, yet chemically plausible, acylation reactions based on established reactivity of primary amines.

| Starting Amine | Acylating Agent | Product |

| This compound | Ethanoyl chloride | N-(4-(4-Chlorophenyl)cyclohexyl)acetamide |

| This compound | Benzoyl chloride | N-(4-(4-Chlorophenyl)cyclohexyl)benzamide |

| This compound | Trifluoroacetic anhydride | 2,2,2-Trifluoro-N-(4-(4-chlorophenyl)cyclohexyl)acetamide |

Substitution Reactions at the Amine Nitrogen

The hydrogen atoms on the amine nitrogen can be replaced with other groups, such as alkyl or aryl moieties, through substitution reactions. N-alkylation of arylcyclohexylamines is a common derivatization strategy. nih.gov This can be achieved through various methods, including reductive amination. In this process, the primary amine is first reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride to yield the corresponding secondary or tertiary amine.

Another method is direct alkylation with alkyl halides. This reaction, however, can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.

Table 2: Examples of N-Substitution Reactions This table presents hypothetical, yet chemically plausible, substitution reactions based on established reactivity of primary amines.

| Starting Amine | Reagent(s) | Product | Reaction Type |

| This compound | 1. Formaldehyde2. Sodium borohydride | N-Methyl-4-(4-chlorophenyl)cyclohexan-1-amine | Reductive Amination |

| This compound | 1. Acetaldehyde2. Sodium borohydride | N-Ethyl-4-(4-chlorophenyl)cyclohexan-1-amine | Reductive Amination |

| This compound | Iodomethane (excess) | 4-(4-Chlorophenyl)-N,N,N-trimethylcyclohexan-1-aminium iodide | Quaternization |

Oxidation Reactions of the Amine Moiety

The amine moiety of this compound can undergo oxidation, although specific examples in the literature for this exact compound are not prominent. Generally, the oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Potential oxidation reactions include:

Deamination: Metabolic pathways for related arylcyclohexylamines have shown that deamination, an oxidative process, can occur, leading to the formation of the corresponding ketone. researchgate.net

Oxidation to Oximes or Nitro Compounds: Strong oxidizing agents can potentially convert the primary amine to an oxime or, under more vigorous conditions, to a nitro group. However, these transformations often require specific reagents to avoid side reactions on the aromatic ring or cyclohexane scaffold.

The susceptibility of the amine to oxidation is an important consideration in its chemical stability and metabolic fate.

Table 3: Plausible Oxidation Reactions This table presents plausible, but not explicitly documented, oxidation reactions for the target compound.

| Starting Amine | Oxidizing Agent/Process | Plausible Product |

| This compound | Biological (e.g., monoamine oxidase) | 4-(4-Chlorophenyl)cyclohexan-1-one |

| This compound | Mild Oxidizing Agent | 4-(4-Chlorophenyl)cyclohexan-1-one oxime |

Chemical Reactivity and Mechanistic Studies of 4 4 Chlorophenyl Cyclohexan 1 Amine and Its Derivatives

Reaction Mechanisms of Amine Functional Group Transformations

The primary amine group is the most reactive site in 4-(4-chlorophenyl)cyclohexan-1-amine, making it amenable to a variety of functional group transformations common to primary amines. These reactions typically involve the nucleophilic character of the nitrogen atom.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily attacking electrophilic centers. This facilitates standard transformations such as N-alkylation and N-acylation to form secondary amines and amides, respectively. The mechanism for these reactions follows a standard nucleophilic substitution pathway (SN2 for alkylation with primary alkyl halides) or a nucleophilic acyl substitution mechanism. For instance, reaction with an acyl chloride would proceed through a tetrahedral intermediate before the expulsion of the chloride leaving group to form the corresponding amide.

Iminé Formation: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine.

Transformations via Diazotization: While aliphatic amines can be converted to diazonium salts with nitrous acid, these intermediates are highly unstable and readily decompose, losing nitrogen gas to form a carbocation. This carbocation can then undergo various reactions, including substitution and elimination, leading to a mixture of products such as alcohols and alkenes.

The synthesis of derivatives often leverages these fundamental amine reactions. For example, related piperidine (B6355638) derivatives have been synthesized and substituted at the nitrogen atom to explore their pharmacological activities. nih.gov Similarly, the principles of amine reactivity are applied in the synthesis of more complex molecules where the amine serves as a key functional handle for building molecular complexity. organic-chemistry.orgmit.edu

Influence of the Cyclohexane (B81311) Ring Conformation on Reactivity

For a 1,4-disubstituted cyclohexane like the target molecule, two diastereomers exist: cis and trans.

Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation is the diequatorial chair form, where both the bulky 4-chlorophenyl group and the amine group occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if a bulky group were in an axial position.

Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. This necessitates one group being axial and the other equatorial. Due to the significant steric bulk of the 4-chlorophenyl group, it will strongly prefer the equatorial position, forcing the smaller amine group into the axial position.

The accessibility of the amine group's lone pair is directly affected by its orientation. An equatorially positioned amine is sterically more accessible to incoming reagents than an axial amine, which is shielded by the cyclohexane ring and subject to steric hindrance from the axial hydrogens at the C3 and C5 positions. spcmc.ac.in Consequently, reactions involving the amine group are generally faster and more favorable for the trans isomer, where the amine resides in the equatorial position.

Studies on related cyclohexane systems have quantified the impact of substituent conformation on reaction rates. For example, the saponification of esters of 4-tert-butylcyclohexanecarboxylic acids shows that the equatorial isomer reacts significantly faster than the axial isomer. spcmc.ac.in A similar principle applies to the reactivity of the amine in this compound. The dynamic interconversion between chair conformations, known as ring-flipping, is also a factor, although the high energetic penalty of placing the bulky 4-chlorophenyl group in an axial position means the diequatorial conformation of the trans isomer is overwhelmingly favored. nih.gov

| Substituent Position | Relative Stability | Steric Accessibility | Expected Reaction Rate | Key Steric Interactions |

|---|---|---|---|---|

| Equatorial | More Stable | High | Faster | Minimal |

| Axial | Less Stable | Low | Slower | 1,3-Diaxial Interactions |

Role of the 4-Chlorophenyl Moiety in Reaction Selectivity

The 4-chlorophenyl group influences the reactivity of the molecule both sterically and electronically.

Steric Effects: As discussed, the primary role of the bulky 4-chlorophenyl group is to dictate the conformational preference of the cyclohexane ring. researchgate.net By acting as a conformational anchor in the equatorial position, it ensures that in the more stable trans isomer, the amine group also occupies an equatorial position, enhancing its reactivity. In any reaction mechanism where the transition state involves significant steric crowding, the orientation of the 4-chlorophenyl group will be a determining factor in the reaction's feasibility and rate.

This electronic pull is transmitted through the sigma bonds of the cyclohexane ring. While the effect diminishes with distance, it can subtly influence the basicity and nucleophilicity of the amine group. By withdrawing electron density, the 4-chlorophenyl group slightly reduces the basicity of the amine compared to an unsubstituted phenyl or an alkyl-substituted phenylcyclohexylamine. This would make the conjugate acid of this compound slightly more acidic.

Structural Elucidation Methodologies in Cyclohexanamine Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to generate detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 4-(4-Chlorophenyl)cyclohexan-1-amine, distinct signals are expected for the protons of the chlorophenyl ring, the cyclohexane (B81311) ring, and the amine group. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning it to a specific proton or group of protons within the molecule.

The aromatic protons on the 4-chlorophenyl group typically appear as two distinct doublets in the downfield region (approximately 7.0–7.3 ppm) due to the symmetry of the para-substituted ring. The protons on the cyclohexane ring will resonate further upfield. The proton at the C1 position (methine proton, H-1), being attached to the carbon bearing the electron-withdrawing amine group, is expected to be the most downfield of the aliphatic protons (around 2.5–3.0 ppm). The remaining cyclohexane protons (H-2, H-3, H-4, H-5, H-6) will produce complex, overlapping multiplets in the range of approximately 1.2–2.2 ppm. The two protons of the primary amine group (-NH₂) typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to Cl) | ~ 7.25 | Doublet (d) | 2H |

| Ar-H (meta to Cl) | ~ 7.15 | Doublet (d) | 2H |

| H-1 (CH-N) | ~ 2.6 - 3.1 | Multiplet (m) | 1H |

| H-4 (CH-Ar) | ~ 2.4 - 2.8 | Multiplet (m) | 1H |

| Cyclohexyl CH₂ | ~ 1.2 - 2.2 | Multiplets (m) | 8H |

| NH₂ | ~ 1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecular symmetry, eight distinct signals are anticipated for the 12 carbon atoms of this compound.

The aromatic carbons will appear in the downfield region (120–150 ppm). The carbon atom bonded to the chlorine (ipso-carbon) is expected around 130-135 ppm, while the carbon atom attached to the cyclohexane ring (quaternary carbon) will be further downfield, around 145 ppm. The remaining aromatic carbons will resonate between 128 and 130 ppm. For the aliphatic carbons, the carbon atom bonded to the nitrogen (C1) will be the most downfield of the saturated carbons, typically in the range of 50–55 ppm. bmrb.io The carbon bonded to the aromatic ring (C4) would appear around 40-45 ppm. The remaining cyclohexane carbons (C2/C6 and C3/C5) are expected to resonate further upfield, between 25 and 35 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Ar (ipso to Cyclohexyl) | ~ 145 |

| C-Ar (ipso to Cl) | ~ 132 |

| C-Ar (CH, ortho to Cl) | ~ 129 |

| C-Ar (CH, meta to Cl) | ~ 128 |

| C1 (CH-N) | ~ 53 |

| C4 (CH-Ar) | ~ 43 |

| C2, C6 | ~ 33 |

| C3, C5 | ~ 32 |

For 1,4-disubstituted cyclohexanes, two diastereomers are possible: cis and trans. Advanced NMR techniques are crucial for determining the relative stereochemistry of the chlorophenyl and amine substituents.

The preferred conformation of a cyclohexane ring is the chair form. In the more stable trans isomer of this compound, both the bulky 4-chlorophenyl group and the amine group will preferentially occupy equatorial positions to minimize steric strain. wikipedia.org In this conformation, the proton at C1 (H-1) is in an axial position. Axial protons exhibit strong coupling (large J-values, typically 8-13 Hz) to adjacent axial protons and weak coupling (small J-values, typically 2-5 Hz) to adjacent equatorial protons. Consequently, the signal for the axial H-1 in the trans isomer is expected to be a wide multiplet, often described as a "triplet of triplets," due to large axial-axial couplings to the two axial protons at C2 and C6.

Conversely, in the cis isomer, one substituent must be axial and the other equatorial. The proton at C1 would be equatorial, showing only small axial-equatorial and equatorial-equatorial couplings, resulting in a much narrower signal multiplet. Therefore, the width and multiplicity of the H-1 signal are diagnostic for the stereochemistry. nih.gov

Two-dimensional (2D) NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further confirmation. In the trans isomer, a spatial correlation (NOE) would be observed between the axial H-1 and the other axial protons at the C3 and C5 positions. Such correlations would be absent for an equatorial H-1 in the cis isomer.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound will display several characteristic absorption bands. As a primary amine, it is expected to show two distinct N-H stretching bands in the region of 3300–3400 cm⁻¹. The spectrum will also feature strong C-H stretching absorptions for the aliphatic cyclohexane ring just below 3000 cm⁻¹, and weaker C-H stretches for the aromatic ring just above 3000 cm⁻¹. An N-H bending vibration (scissoring) is typically observed around 1600 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1470–1600 cm⁻¹ region. The C-Cl bond of the chlorophenyl group gives rise to a strong absorption in the fingerprint region, typically around 1090 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 (two bands) | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | C-H (Cyclohexane) | 2850 - 2950 | Strong |

| N-H Bend (Scissor) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C=C Stretch (Aromatic) | C=C (Aromatic ring) | 1470 - 1600 | Medium |

| C-Cl Stretch | Aryl Chloride | ~ 1090 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For this compound (C₁₂H₁₆ClN), the molecular ion peak (M⁺) would be observed at m/z 211. An important diagnostic feature will be the presence of an M+2 peak at m/z 213 with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

The fragmentation of arylcyclohexylamines is often dominated by pathways that lead to stable ions. nih.gov A primary fragmentation mechanism for aliphatic amines is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu This could involve the cleavage of the C1-C2 or C1-C6 bond in the cyclohexane ring. Another significant fragmentation pathway could be the loss of the chlorophenyl radical or cation.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Fragment Lost | Notes |

| 211/213 | [C₁₂H₁₆ClN]⁺ | Molecular ion (M⁺) and M+2 isotope peak |

| 194/196 | [M - NH₃]⁺ | Loss of ammonia |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 100 | [M - C₆H₄Cl]⁺ | Loss of chlorophenyl radical |

| 99 | [C₆H₁₃N]⁺ | Cyclohexylamine (B46788) fragment |

| 30 | [CH₂NH₂]⁺ | Common fragment from α-cleavage in primary amines |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystal, providing unequivocal proof of a molecule's absolute structure, including stereochemistry, bond lengths, and bond angles. However, a comprehensive search for crystallographic data for this compound has yielded no specific results. The following sections outline the standard crystallographic analyses that would be performed had suitable crystalline material and corresponding data been available.

Single Crystal X-ray Diffraction Applications

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining detailed information about the molecular and crystal structure of a compound. The process involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. This analysis allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the asymmetric unit.

For this compound, a successful SC-XRD experiment would yield crucial data, including:

Crystallographic Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) and the crystal system.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The precise location of each atom in the molecule.

Despite extensive searches of crystallographic databases, no published studies containing single crystal X-ray diffraction data for this compound were found. Consequently, no experimental data for its crystallographic parameters can be presented.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆ClN |

| Formula Weight | 210.71 |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Calculated Density | Data Not Available |

| R-factor | Data Not Available |

This table illustrates the type of data that would be obtained from a single crystal X-ray diffraction study. No such data is currently available in the public literature for the specified compound.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of a solid, such as its melting point, solubility, and stability. Common interactions include hydrogen bonding, van der Waals forces, and π-π stacking.

A detailed analysis of the crystal structure of this compound would reveal the specific intermolecular interactions at play. The primary amine group (-NH₂) would be expected to act as a hydrogen bond donor, potentially forming interactions with the amine of a neighboring molecule or with the chloro-substituent, although the latter is a weak hydrogen bond acceptor. The phenyl ring could also participate in π-π stacking or C-H···π interactions.

Without experimental crystallographic data, any discussion of the intermolecular interactions and crystal packing of this compound remains speculative. A definitive analysis requires the precise atomic coordinates that only an X-ray diffraction study can provide.

Conformational Analysis from Crystallographic Data

Crystallographic data provides a precise snapshot of a molecule's conformation in the solid state. For a flexible molecule like this compound, this information is particularly valuable. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. An X-ray structure would confirm the conformation of the cyclohexane ring and the relative orientations of the 4-chlorophenyl and amine substituents (i.e., whether they are in axial or equatorial positions).

Furthermore, the torsion angles between the cyclohexane ring and the phenyl ring, as well as the orientation of the amine group, would be precisely determined. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, for instance, in a biological context.

As no crystallographic data for this compound has been published, a detailed conformational analysis based on experimental solid-state data cannot be performed.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. The process begins with geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy arrangement of its atoms, known as the ground state geometry. For 4-(4-Chlorophenyl)cyclohexan-1-amine, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable molecular conformation.

DFT calculations at levels such as B3LYP with a 6-31G(d,p) basis set are commonly employed for this purpose. The optimization would confirm that the cyclohexane (B81311) ring adopts a stable chair conformation. Electronic properties derived from these calculations include the dipole moment, molecular electrostatic potential (MEP), and atomic charge distributions. The MEP map, for instance, would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electronegative chlorine atom and the nitrogen atom of the amine group as sites of negative potential, which are crucial for understanding intermolecular interactions.

Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules and are not from a specific published study on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the amine group and the electron-rich phenyl ring, while the LUMO would be distributed over the aromatic system. This analysis helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Frontier Molecular Orbital (FMO) Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO | -0.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

Note: The values in this table are representative examples based on typical DFT calculations for similar organic molecules and are not from a specific published study on this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, including conformational changes and interactions with its environment, such as a solvent or a biological receptor.

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and calculate the forces between all atoms to model their trajectories over a period of nanoseconds. This allows for the observation of how the molecule behaves in a solution, including the stability of its conformers, the flexibility of the cyclohexane ring, and the hydrogen bonding interactions between the amine group and water molecules. Such simulations are invaluable for understanding how the molecule behaves in a realistic biological or chemical environment, which static quantum calculations alone cannot provide.

Conformation Analysis using Computational Methods

The biological activity and physical properties of this compound are heavily dependent on its three-dimensional shape or conformation. The cyclohexane ring is known to exist predominantly in a low-energy chair conformation. As a 1,4-disubstituted cyclohexane, the compound can exist as two diastereomers: cis and trans.

In the trans isomer, the two substituents (amine and 4-chlorophenyl groups) are on opposite sides of the ring. The lowest energy conformation is the one where both bulky groups occupy equatorial positions, minimizing steric hindrance.

In the cis isomer, the substituents are on the same side of the ring. This necessitates that one group occupies an equatorial position while the other occupies an axial position.

Computational methods, such as potential energy surface (PES) scanning, can be used to calculate the relative energies of these different conformers. By systematically rotating key bonds, a conformational energy map is generated. These calculations consistently show that conformers with large substituents in the equatorial position are significantly more stable than those with axial substituents. For this compound, the trans-diequatorial conformer is predicted to be the most stable and, therefore, the most populated conformation at equilibrium.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. Methods like DFT can be used to calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shielding constants (which are converted to NMR chemical shifts).

To predict an NMR spectrum, the first step is to identify all low-energy conformers of the molecule through a conformational search. The magnetic shielding constants for each unique atom in each conformer are then calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. Since a molecule in solution exists as a dynamic ensemble of these conformers, the final predicted chemical shifts are calculated as a Boltzmann-weighted average of the values for each conformer. These theoretical spectra can be compared with experimental data to confirm the structure and assign specific signals to the corresponding atoms in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Description |

|---|---|---|---|

| H-N (Amine) | 1.5 - 2.5 | br s | Protons on the amine group, often a broad singlet. |

| H1 (Cyclohexane) | 2.8 - 3.2 | m | Cyclohexane proton attached to the carbon bearing the amine group. |

| H2/H6 (Cyclohexane, axial) | 1.2 - 1.5 | m | Axial protons adjacent to the C1 position. |

| H2/H6 (Cyclohexane, equatorial) | 1.9 - 2.2 | m | Equatorial protons adjacent to the C1 position. |

| H4 (Cyclohexane) | 2.5 - 2.9 | m | Cyclohexane proton attached to the carbon bearing the phenyl group. |

| H-Ar (ortho to Cl) | 7.25 - 7.35 | d | Aromatic protons on the phenyl ring adjacent to the chlorine atom. |

| H-Ar (meta to Cl) | 7.10 - 7.20 | d | Aromatic protons on the phenyl ring meta to the chlorine atom. |

Note: The values in this table are illustrative estimates based on standard chemical shift ranges for similar functional groups and are not from a specific published computational study on this compound.

Structure Activity Relationship Sar and Molecular Design Principles for Cyclohexanamine Derivatives

General Principles of SAR Studies for Aminocyclohexanes

The study of SAR for aminocyclohexane derivatives involves systematically altering the molecule's structure to determine which chemical features are vital for its biological effects. This process allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The progressive alteration of a reference compound helps to determine the importance of various structural elements. drugdesign.org For the aminocyclohexane scaffold, SAR studies typically focus on three main areas: the cyclohexane (B81311) ring, the amine functional group, and the various substituents on the ring.

Key principles in the SAR of aminocyclohexanes include:

The Cyclohexane Ring: The conformation of the cyclohexane ring (chair, boat, or twist-boat) and its rigidity are critical. The spatial arrangement of substituents is dictated by the ring's structure, which in turn affects how the molecule fits into a biological target. muni.cz

The Amino Group: The basicity, nucleophilicity, and placement of the amino group are often crucial for receptor binding. The amine can act as a hydrogen bond donor or acceptor, or it can be protonated to form an ionic bond with the target. Modifications, such as N-alkylation or N-acylation, can significantly alter a compound's activity by changing its steric bulk, electronics, and hydrogen-bonding capacity. nih.gov

Substituents: The nature, position, and stereochemistry of substituents on the cyclohexane ring profoundly impact the molecule's properties. These substituents can influence lipophilicity, polarity, and the potential for specific interactions with the target, such as hydrogen bonds or van der Waals forces. mdpi.com

Impact of Substitution Patterns on Biological Interaction Profiles (in vitro, mechanistic focus)

The substitution pattern on the cyclohexanamine ring dictates the molecule's three-dimensional shape, electronic distribution, and physicochemical properties, all of which influence its interaction with biological targets at a molecular level. In vitro studies focusing on the mechanism of action reveal how specific substituents can enhance or diminish biological activity.

For instance, in a series of N-acyl-4-phenyl-1,2-epoxy-2,3,3a,4,5, 9b-hexahydro-1H-cyclopent[c]quinolines, which share a cyclic amine structure, modifications led to corresponding 1,2-epoxides and 1,2-diols that were evaluated for analgesic activity and other effects. researchgate.net The nature and position of substituents on aromatic rings attached to cyclic amine scaffolds are often very sensitive, with small changes leading to significant differences in potency. nih.gov For example, adding a double bond to a cyclohexane ring in one series of compounds was found to enhance antiproliferative activity for derivatives with a phenyl or 4-nitrophenyl substituent. mdpi.com

The following table summarizes the impact of different substituent types on the biological activity of various cyclic amine derivatives based on findings from several studies.

| Substituent Type | General Impact on Biological Activity | Potential Mechanistic Role |

|---|---|---|

| Lipophilic Groups (e.g., -CH3, -Br) | Can increase potency by enhancing binding to hydrophobic pockets in the target protein. nih.gov | Improves van der Waals interactions; may enhance membrane permeability. |

| Electron-Withdrawing Groups (e.g., -NO2) | Can either enhance or be detrimental to activity, depending on the target and the rest of the molecule. mdpi.com | Modifies the electronic character of the molecule, affecting interactions with polar residues. |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Often essential for anchoring the molecule in the binding site through specific hydrogen bonds. nih.gov | Forms directional, high-energy interactions with specific amino acid residues in the target protein. |

| Bulky Groups | Can increase selectivity by preventing binding to smaller binding sites of off-target proteins. | Introduces steric hindrance, which can either be beneficial for selectivity or detrimental if it prevents binding to the desired target. |

The 4-chlorophenyl group is a common substituent in medicinal chemistry due to its unique combination of steric and electronic properties. The chlorine atom is a halogen, and its incorporation into a drug candidate can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. researchgate.net

The key roles of the 4-chlorophenyl substituent include:

Lipophilicity: Halogen atoms are lipophilic and can improve properties such as membrane permeability and penetration of the blood-brain barrier. nih.gov

Metabolic Stability: The presence of a chlorine atom can block sites of metabolism, increasing the metabolic stability of the compound. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a σ-hole) and interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom on the biological target. nih.govnih.gov This interaction is directional and can contribute significantly to binding affinity, with the strength of the bond increasing in the order of Cl < Br < I. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of cyclohexanamine derivatives. nih.gov Because biological targets like enzymes and receptors are chiral, they can differentiate between stereoisomers of a drug molecule. nih.gov This can lead to one isomer being significantly more active than another. nih.govnih.gov

For substituted cyclohexanes, two main types of stereoisomerism are of particular importance:

cis-trans Isomerism (Geometric Isomerism): This occurs when there are two or more substituents on the cyclohexane ring. Cis isomers have substituents on the same side of the ring, while trans isomers have them on opposite sides. wikipedia.org These isomers are not mirror images and have different physical and chemical properties. muni.cz Consequently, they often exhibit different biological activities because the different spatial arrangement of functional groups affects how well they can interact with a receptor. muni.czsolubilityofthings.com For example, in a 1,2-disubstituted cyclohexane, the trans isomer can exist in a conformation where both substituents are in equatorial positions, which is often more stable. In contrast, the cis isomer will have one axial and one equatorial substituent. wikipedia.org This can lead to significant differences in binding affinity.

Optical Isomerism (Enantiomers): If the molecule is chiral (non-superimposable on its mirror image), it will exist as a pair of enantiomers. Enantiomers have identical physical properties except for the direction in which they rotate plane-polarized light, but they can have vastly different biological activities. nih.gov This is because one enantiomer may fit into a receptor's binding site perfectly, while the other may fit poorly or not at all.

A study on aminocyclopentitol glycosidase inhibitors found that a perfect stereochemical match between the inhibitor and the enzyme, including the configuration of the amino group, was associated with the strongest inhibition. nih.gov This highlights the principle that stereochemistry is a crucial factor in molecular recognition and biological activity.

Computational Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR. These methods allow researchers to model and predict the activity of compounds, thereby guiding the synthesis of more potent and selective molecules.

Common computational approaches used in the study of aminocyclohexane derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is done by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to correlate these descriptors with activity. researchgate.net For example, a QSAR study on 1-phenylcyclohexylamine (B1663984) analogues used quantum descriptors generated by density functional theory (DFT) to build a predictive model for their activity at the NMDA receptor. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. lums.ac.ir It allows researchers to visualize the interactions between the ligand and the active site of the target protein, such as hydrogen bonds and hydrophobic interactions. elsevierpure.com Docking studies can help explain why certain substituents increase activity and can be used to screen virtual libraries of compounds before they are synthesized. elsevierpure.com A study of 1-phenylcyclohexylamine analogues used molecular docking to investigate the impact of their configuration on activity, finding that the orientation of the phenyl group was critical for forming a π-sigma interaction with an arginine residue in the binding site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex over time. This can help to assess the stability of the interactions predicted by molecular docking and to understand how the flexibility of both the ligand and the protein affects binding.

The following table provides an overview of these computational techniques and their applications in SAR studies.

| Computational Method | Description | Application in SAR |

|---|---|---|

| QSAR | Develops statistical models that correlate molecular descriptors with biological activity. researchgate.net | Predicts the activity of unsynthesized compounds; identifies key physicochemical properties for activity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a biological target. lums.ac.ir | Visualizes ligand-receptor interactions; explains observed SAR; guides the design of new compounds with improved binding. elsevierpure.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to study the dynamic behavior of biological systems. | Assesses the stability of ligand-receptor complexes; provides insights into the conformational changes upon binding. |

Design Strategies for Novel Cyclohexanamine Scaffolds

While modifying the substituents on a known scaffold is a common strategy in lead optimization, sometimes it is necessary to design completely new scaffolds to improve properties, circumvent existing patents, or explore new chemical space. nih.gov Two key strategies for this are scaffold hopping and bioisosteric replacement.

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a molecule with a structurally different one while maintaining the original's biological activity. nih.gov The goal is to preserve the key pharmacophoric features—the spatial arrangement of functional groups essential for biological activity—while changing the underlying molecular framework. nih.gov For the cyclohexanamine scaffold, this could involve replacing the cyclohexane ring with another cyclic or heterocyclic system that can present the amine and the 4-chlorophenyl group in a similar spatial orientation. Computational methods are often used to identify potential replacement scaffolds from large databases. uniroma1.it

Bioisosteric Replacement: Bioisosterism involves replacing a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to similar biological activity. spirochem.com This is a powerful tool for fine-tuning a molecule's properties. spirochem.com For example, a phenyl ring might be replaced by a thiophene or pyridine ring to alter metabolic stability or solubility. pharmablock.com Similarly, other parts of the 4-(4-chlorophenyl)cyclohexan-1-amine molecule could be replaced with bioisosteres to improve its drug-like properties. For instance, the amide bond, which is susceptible to hydrolysis, is often replaced by bioisosteres like triazoles or oxadiazoles to enhance metabolic stability. nih.gov

These strategies are crucial for moving beyond simple analogues of a lead compound and discovering novel chemical entities with improved therapeutic potential. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography remains the cornerstone of analytical separation science, offering unparalleled resolution and sensitivity for complex mixtures. For a primary amine like 4-(4-chlorophenyl)cyclohexan-1-amine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) present viable analytical platforms, often coupled with mass spectrometry for enhanced specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. The primary challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which would result in poor sensitivity with standard UV-Vis detectors. To overcome this, derivatization is often employed.

Method development would typically involve a reversed-phase approach, utilizing a C18 or similar column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (like acetonitrile (B52724) or methanol) in a gradient or isocratic elution. The basic nature of the amine group can lead to peak tailing on silica-based columns; this can be mitigated by using end-capped columns or adding a competing amine, such as triethylamine, to the mobile phase.

Table 1: Illustrative HPLC Parameters for the Analysis of a Derivatized Amine

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis at the λmax of the derivative |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC offers high resolution and speed. Direct analysis of this compound by GC is possible, but the polar amine group can cause peak tailing and interaction with the stationary phase. Derivatization to a less polar and more volatile derivative, such as a silyl (B83357) or acetyl derivative, is a common strategy to improve chromatographic performance.

A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information and higher selectivity.

Table 2: Representative GC-MS Parameters for Amine Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective quantification of compounds in complex matrices. For this compound, LC-MS/MS would be the method of choice for bioanalytical studies.

The compound can be ionized using electrospray ionization (ESI) in positive ion mode, protonating the primary amine to form the [M+H]⁺ ion. In the tandem mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces background noise.

Table 3: Hypothetical LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 210.1 | 125.0 | 20 |

| This compound | 210.1 | 91.0 | 35 |

Derivatization Strategies for Enhanced Detection

As mentioned, derivatization is crucial for enhancing the detectability of this compound. Common derivatizing agents for primary amines include:

For HPLC-UV/Fluorescence:

Dansyl chloride: Reacts with the amine to form a highly fluorescent sulfonamide derivative.

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Forms a UV-active derivative.

o-Phthalaldehyde (OPA): Reacts in the presence of a thiol to form a fluorescent isoindole derivative.

For GC:

Silylating agents (e.g., BSTFA, TMCS): Replace the active hydrogen on the amine with a trimethylsilyl (B98337) group, increasing volatility and thermal stability.

Acylating agents (e.g., trifluoroacetic anhydride): Form stable, volatile amide derivatives that are also suitable for electron capture detection (ECD) if halogenated.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. For the analysis of this compound, which is a basic compound and will be protonated in an acidic buffer, capillary zone electrophoresis (CZE) is a suitable mode.

The separation can be performed in a fused-silica capillary with a background electrolyte (BGE) at a low pH to ensure the analyte is fully protonated. Detection can be achieved using a UV detector, although sensitivity might be limited without derivatization. Coupling CE with mass spectrometry (CE-MS) can significantly enhance sensitivity and provide structural confirmation.

Table 4: General Capillary Zone Electrophoresis Conditions for Amine Separation

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm |

Electrochemical Methods for Amine Analysis

Electrochemical methods offer a sensitive and often low-cost alternative for the analysis of electroactive compounds. While aliphatic amines are generally not easily oxidized at conventional electrode materials, strategies exist for their electrochemical detection.

One approach is to use chemically modified electrodes that can catalyze the oxidation of the amine. Another strategy is derivatization with an electroactive tag. For instance, the amine can be reacted with a reagent that introduces a redox-active group, such as a ferrocene (B1249389) or a quinone, which can then be detected with high sensitivity using techniques like cyclic voltammetry or differential pulse voltammetry. The development of such a method for this compound would involve synthesizing a suitable electroactive derivative and optimizing the electrochemical detection parameters.

Emerging Research Directions for Substituted Cyclohexanamines

Development of Novel Synthetic Methodologies

The synthesis of structurally diverse and stereochemically complex substituted cyclohexanamines is a significant area of research. Modern synthetic methods are moving beyond traditional approaches to offer more efficient, selective, and sustainable routes to these valuable compounds.

Recent advancements include the use of photoredox catalysis to enable unprecedented intermolecular [4+2] cycloadditions. researchgate.netresearchgate.netmdpi.comrsc.org This method allows for the facile construction of highly functionalized cyclohexylamine (B46788) derivatives under mild reaction conditions, often with high diastereoselectivity. researchgate.netresearchgate.netmdpi.comrsc.org The process is characterized by its high atom economy and broad functional group compatibility. researchgate.netmdpi.comrsc.org

Another key area of development is the catalytic reductive amination of cyclohexanones. This approach provides a direct and efficient pathway to cyclohexylamines from readily available starting materials. mdpi.com Researchers are exploring various catalytic systems, including copper-chromium-lanthanum supported on alumina, to improve yields and selectivity. mdpi.com The optimization of reaction parameters such as solvent, temperature, and hydrogen pressure is crucial for maximizing the efficiency of this transformation. mdpi.com

Furthermore, the hydrogenation of nitrogen-containing precursors remains a vital strategy. Methodologies such as the oximation of cyclohexanones followed by hydrogenation offer a robust route to cyclohexylamines. medjchem.com This two-step process can be highly efficient, with the potential for high yields of the final amine product. medjchem.com The choice of catalyst, often a Raney nickel type, and the reaction solvent are critical factors influencing the outcome of the hydrogenation step. medjchem.com

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Photoredox-Catalyzed [4+2] Cycloaddition | Visible-light mediated, radical-based mechanism | High atom economy, mild conditions, excellent diastereoselectivity | Requires specialized equipment, catalyst cost |

| Catalytic Reductive Amination | Direct conversion of ketones to amines | Uses readily available starting materials, can be highly efficient | Catalyst optimization, potential for side products |

| Oximation followed by Hydrogenation | Two-step conversion of ketones to amines via an oxime intermediate | Robust and high-yielding | Multi-step process, use of high-pressure hydrogen |

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms and for predicting the properties of new molecules. For substituted cyclohexanamines, techniques such as Density Functional Theory (DFT) and molecular docking are providing valuable insights.

DFT-based Quantitative Structure-Activity Relationship (QSAR) studies are being employed to correlate the molecular structure of substituted cyclohexanamines with their chemical or biological activities. researchgate.netmedjchem.com By calculating various quantum chemical descriptors, researchers can build predictive models that explain how different substituents influence the properties of the molecule. researchgate.netmedjchem.com These models can then guide the design of new analogues with enhanced characteristics. researchgate.netmedjchem.com

Molecular docking simulations are used to predict the binding orientation and affinity of substituted cyclohexanamines within a target binding site. researchgate.net This is particularly useful in understanding the interactions of these molecules at a molecular level. For instance, docking studies on 1-phenylcyclohexylamine (B1663984) analogues have helped to elucidate the impact of substituent conformation on binding affinity. researchgate.net Such studies can reveal key interactions, like π-sigma interactions between the phenyl ring and amino acid residues, that are crucial for binding. researchgate.net

The broader field of computational chemistry also offers tools to investigate the entire reaction pathway of synthetic transformations. smu.edursc.org By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. smu.edursc.org This knowledge is instrumental in optimizing reaction conditions and in the rational design of more efficient catalysts. smu.edursc.org

Exploration of Unique Chemical Reactivity Patterns

The chemical reactivity of the 4-(4-chlorophenyl)cyclohexan-1-amine scaffold is dictated by the interplay of the amino group, the cyclohexyl core, and the substituted phenyl ring. Research in this area aims to uncover and exploit unique reactivity patterns to enable the synthesis of novel and complex molecules.

One area of significant interest is the C-H functionalization of the cyclohexyl ring. This strategy involves the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a powerful and atom-economical approach to molecular diversification. nih.gov The development of catalysts and reagents that can selectively functionalize specific C-H bonds on the cyclohexane (B81311) core would open up new avenues for creating a wide range of analogues.

The reactivity of the primary amine group is also a focal point. Bio-inspired methods for the α-C-H functionalization of primary amines are being explored. chemrxiv.org These methods often involve the in situ generation of a reactive ketimine intermediate, which can then react with various nucleophiles to introduce new substituents at the carbon atom adjacent to the nitrogen. chemrxiv.org

Furthermore, the electronic properties of the 4-chlorophenyl group can influence the reactivity of the entire molecule. The electron-withdrawing nature of the chlorine atom can affect the basicity of the amine and the reactivity of the aromatic ring in electrophilic substitution reactions. Understanding these electronic effects is crucial for predicting and controlling the outcomes of chemical transformations.

Applications in Chemical Probe Development (non-therapeutic)

Chemical probes are small molecules used to study and manipulate biological systems in a non-therapeutic context. The substituted cyclohexanamine framework, due to its conformational rigidity and potential for functionalization, is an attractive scaffold for the development of such probes.

Fluorescent probes can be designed by attaching a fluorophore to the this compound core. nih.gov These probes could be used to visualize the localization of the molecule within cells or tissues, providing insights into its distribution and potential interaction partners. The choice of fluorophore and the linking strategy are critical for maintaining the desired properties of the parent molecule while enabling sensitive detection. nih.gov